3-Acetyl Rocuronium Bromid

Übersicht

Beschreibung

3-Acetyl Rocuronium Bromide is a derivative of Rocuronium Bromide, a non-depolarizing neuromuscular blocking agent used in modern anesthesia. It is an aminosteroid compound that facilitates tracheal intubation and provides skeletal muscle relaxation during surgery or mechanical ventilation . The compound is known for its rapid onset and intermediate duration of action .

Wissenschaftliche Forschungsanwendungen

3-Acetyl Rocuronium Bromide has several scientific research applications:

Chemistry: Used as a reference material for analytical standards and in the study of neuromuscular blocking agents.

Biology: Investigated for its effects on neuromuscular junctions and muscle relaxation.

Medicine: Used in anesthesia to facilitate tracheal intubation and provide muscle relaxation during surgeries.

Industry: Employed in the development of new anesthetic agents and formulations.

Wirkmechanismus

Target of Action

3-Acetyl Rocuronium Bromide, also known as Rocuronium Bromide, is primarily targeted at the nicotinic acetylcholine receptors at the neuromuscular junction . These receptors play a crucial role in transmitting signals from nerves to muscles, enabling muscle contraction.

Mode of Action

Rocuronium Bromide acts as a competitive antagonist for the nicotinic acetylcholine receptors . It dampens the receptor action, causing muscle relaxation . This is different from depolarizing neuromuscular junction blockers like succinylcholine, which work by causing continual depolarization .

Pharmacokinetics

The pharmacokinetics of Rocuronium Bromide involve its distribution, metabolism, and excretion. It is known to have a rapid onset and intermediate duration of action . The drug is metabolized to some extent through de-acetylation . It is excreted unchanged in bile and urine . Hepatic and renal diseases may prolong the effect of Rocuronium, but to a lesser extent than seen with other drugs like pancuronium .

Result of Action

The primary result of Rocuronium Bromide’s action is skeletal muscle relaxation . This is achieved by blocking the transmission of signals from nerves to muscles at the neuromuscular junction . This makes it useful in facilitating endotracheal intubation and providing skeletal muscle relaxation during surgery or mechanical ventilation .

Action Environment

The action, efficacy, and stability of Rocuronium Bromide can be influenced by various environmental factors. For instance, the presence of certain diseases (like hepatic and renal diseases) can affect the drug’s clearance and thus its effect . Additionally, the drug’s effect can be reversed by certain agents like Sugammadex, a γ-cyclodextrin derivative .

Biochemische Analyse

Cellular Effects

The effects of 3-Acetyl Rocuronium Bromide on various cell types and cellular processes are profound. It primarily affects skeletal muscle cells by inhibiting their ability to contract. This inhibition is achieved through the blockade of nicotinic acetylcholine receptors, which are essential for muscle contraction. Furthermore, 3-Acetyl Rocuronium Bromide may influence cell signaling pathways, gene expression, and cellular metabolism by altering the normal function of these receptors .

Molecular Mechanism

At the molecular level, 3-Acetyl Rocuronium Bromide exerts its effects by binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding prevents acetylcholine from activating these receptors, thereby inhibiting muscle contraction. The compound’s structure allows it to fit into the receptor’s binding site, effectively blocking acetylcholine. Additionally, 3-Acetyl Rocuronium Bromide may cause changes in gene expression related to muscle function and neuromuscular signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Acetyl Rocuronium Bromide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Acetyl Rocuronium Bromide remains stable under specific conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of muscle contraction and potential alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of 3-Acetyl Rocuronium Bromide vary with different dosages in animal models. At low doses, the compound effectively induces muscle relaxation without significant adverse effects. At higher doses, it can cause prolonged muscle paralysis and potential toxicity. Studies have shown that the threshold for adverse effects is relatively high, but caution is necessary when administering high doses to avoid toxic effects .

Metabolic Pathways

3-Acetyl Rocuronium Bromide is involved in several metabolic pathways, primarily related to its breakdown and elimination. The compound undergoes deacetylation and dealkylation, with the liver playing a significant role in these processes. Enzymes such as cytochrome P450 are involved in the metabolism of 3-Acetyl Rocuronium Bromide, leading to its eventual excretion via bile and urine .

Transport and Distribution

Within cells and tissues, 3-Acetyl Rocuronium Bromide is transported and distributed through various mechanisms. It binds to plasma proteins, which facilitate its transport in the bloodstream. The compound is then distributed to target tissues, including skeletal muscles, where it exerts its effects. Transporters and binding proteins play a crucial role in the localization and accumulation of 3-Acetyl Rocuronium Bromide within specific tissues .

Subcellular Localization

The subcellular localization of 3-Acetyl Rocuronium Bromide is primarily within the neuromuscular junctions of skeletal muscle cells. The compound targets nicotinic acetylcholine receptors located on the muscle cell membrane, where it inhibits their function. This specific localization is essential for the compound’s activity as a neuromuscular blocking agent. Additionally, post-translational modifications may influence the targeting and function of 3-Acetyl Rocuronium Bromide within cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl Rocuronium Bromide involves several key steps:

Base-catalyzed condensation: Diepoxide reacts with pyrrolidine in methanol in the presence of sodium hydroxide, followed by in-situ reduction of the keto intermediate to yield the corresponding secondary alcohol.

Epoxide ring opening: The secondary alcohol undergoes epoxide ring opening using morpholine, followed by selective acetylation to produce a 2-morpholinyl-3,17-dihydroxy steroidal derivative.

Allylation: The acetylated derivative reacts with allyl bromide to form 3-Acetyl Rocuronium Bromide.

Industrial Production Methods: The industrial production of 3-Acetyl Rocuronium Bromide involves scalable processes that avoid column chromatography and use commercially acceptable solvents. This ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Acetyl Rocuronium Bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the allyl and acetyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Allyl bromide for allylation reactions.

Major Products: The major products formed from these reactions include various derivatives of 3-Acetyl Rocuronium Bromide, such as N-desallyl Rocuronium Bromide .

Vergleich Mit ähnlichen Verbindungen

Rocuronium Bromide: The parent compound, used widely in anesthesia.

Vecuronium Bromide: Another non-depolarizing neuromuscular blocker with a similar mechanism of action.

Pancuronium Bromide: A compound with a longer duration of action compared to Rocuronium.

Uniqueness: 3-Acetyl Rocuronium Bromide is unique due to its specific acetylation, which may influence its pharmacokinetic properties and interaction with neuromuscular receptors .

Eigenschaften

IUPAC Name |

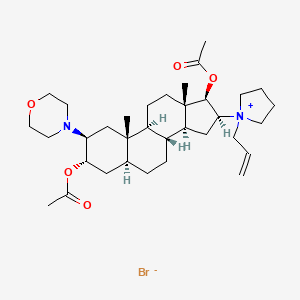

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H55N2O5.BrH/c1-6-15-36(16-7-8-17-36)30-21-28-26-10-9-25-20-31(40-23(2)37)29(35-13-18-39-19-14-35)22-34(25,5)27(26)11-12-33(28,4)32(30)41-24(3)38;/h6,25-32H,1,7-22H2,2-5H3;1H/q+1;/p-1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNFYELGQJULSR-PWXDFCLTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CCOCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCOCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H55BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122483-73-2 | |

| Record name | 1-[(2BETA,3ALPHA,5ALPHA,16BETA,17BETA)-3,17-BIS(ACETYLOXY)-2-(4-MORPHOLINYL)ANDROSTAN-16-YL]-1-(2-PROPEN-1-YL)PYRROLIDINIUM BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.